Pemirolast

Übersicht

Beschreibung

Pemirolast ist ein Mastzellstabilisator, der hauptsächlich als antiallergische Arzneimitteltherapie eingesetzt wird. Es wird unter den Handelsnamen Alegysal und Alamast vermarktet. This compound wird zur Vorbeugung von Augenjucken verwendet, der durch Allergien wie Heuschnupfen und allergische Konjunktivitis verursacht wird .

Herstellungsmethoden

Pemirolastkalium wird durch eine Reihe chemischer Reaktionen synthetisiert. Die Herstellung umfasst die Reaktion von 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-ylamin mit Natriumazid unter Bildung des Tetrazolrings . Die industrielle Produktionsmethode beinhaltet die Verwendung von vorgequollener Stärke, Lactose, Carboxymethylstärke-Natrium und Magnesiumstearat zur Bildung von Pemirolastkalium-Tabletten .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in Studien zur Mastzellstabilisierung und Histaminfreisetzungshemmung verwendet.

Biologie: this compound wird auf seine Auswirkungen auf verschiedene biologische Pfade untersucht, einschließlich seiner Rolle bei der Hemmung der Freisetzung entzündungsfördernder Mediatoren aus Mastzellen.

Medizin: Es wird zur Behandlung allergischer Erkrankungen wie Heuschnupfen, allergischer Konjunktivitis und Asthma eingesetzt.

Wirkmechanismus

This compound wirkt, indem es an den Histamin-H1-Rezeptor bindet und die Wirkung von endogenem Histamin blockiert. Dies führt zu einer vorübergehenden Linderung der durch Histamin verursachten Symptome wie Juckreiz und Vasodilatation. This compound hemmt auch die antigeninduzierte Freisetzung von entzündungsfördernden Mediatoren wie Histamin, Leukotrien C4, D4 und E4 aus menschlichen Mastzellen .

Wirkmechanismus

Target of Action

Pemirolast primarily targets the histamine H1 receptor . Histamine receptors are proteins that are located on the surface of certain cells and are involved in the body’s immune response. When histamine binds to these receptors, it triggers a series of reactions that lead to symptoms of an allergic reaction .

Mode of Action

This compound acts as a mast cell stabilizer and an antiallergic agent . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine . This compound has also been observed to inhibit antigen-stimulated calcium ion influx into mast cells through the blockage of calcium channels .

Biochemical Pathways

This compound inhibits the antigen-induced release of inflammatory mediators (e.g., histamine, leukotriene C4, D4, E4) from human mast cells . Allergic reactions lead to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Once released, histamine can react with local or widespread tissues through histamine receptors .

Pharmacokinetics

It is known that this compound is a slightly yellow powder that is soluble in water .

Result of Action

The binding of this compound to the histamine H1 receptor blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . This results in the prevention of itching of the eyes caused by allergies such as hay fever, and allergic conjunctivitis .

Action Environment

The action of this compound can be influenced by various environmental factors.

Wissenschaftliche Forschungsanwendungen

Pemirolast has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving mast cell stabilization and histamine release inhibition.

Biology: this compound is studied for its effects on various biological pathways, including its role in inhibiting the release of inflammatory mediators from mast cells.

Medicine: It is used in the treatment of allergic conditions such as hay fever, allergic conjunctivitis, and asthma.

Industry: This compound is used in the formulation of ophthalmic solutions and tablets for therapeutic use.

Biochemische Analyse

Biochemical Properties

Pemirolast plays a crucial role in biochemical reactions by stabilizing mast cells and preventing the release of inflammatory mediators such as histamine, leukotriene C4, D4, and E4 . These mediators are typically released during allergic reactions and contribute to symptoms such as itching, swelling, and redness. This compound interacts with histamine H1 receptors, blocking the action of endogenous histamine and providing temporary relief from allergic symptoms . Additionally, this compound inhibits antigen-stimulated calcium ion influx into mast cells by blocking calcium channels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It primarily affects mast cells by inhibiting their degranulation and subsequent release of inflammatory mediators . This inhibition helps reduce the symptoms of allergic reactions. This compound also influences cell signaling pathways by blocking histamine H1 receptors, which are involved in the mediation of allergic responses . Furthermore, this compound has been observed to affect gene expression related to inflammatory processes, thereby modulating cellular metabolism and reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to histamine H1 receptors, which blocks the action of endogenous histamine . This binding prevents histamine from interacting with its receptors on effector cells, thereby reducing the symptoms of allergic reactions. This compound also inhibits the antigen-induced release of inflammatory mediators from mast cells by blocking calcium channels . This inhibition prevents the influx of calcium ions into mast cells, which is necessary for their degranulation and release of inflammatory substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be stable and effective in preventing allergic reactions when used consistently . Its long-term effects on cellular function have not been extensively studied. In vitro studies have shown that this compound maintains its efficacy in inhibiting mast cell degranulation over extended periods . In vivo studies are needed to further understand the long-term stability and degradation of this compound in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits mast cell degranulation and reduces allergic symptoms without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects and cause adverse reactions . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in efficacy but rather increases the risk of toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of inflammatory mediators. It interacts with enzymes and cofactors involved in the synthesis and release of histamine, leukotrienes, and other inflammatory substances . By inhibiting these pathways, this compound reduces the levels of these mediators and alleviates allergic symptoms .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This compound’s distribution within the body is influenced by its binding to plasma proteins and its ability to cross biological barriers . These interactions affect its localization and accumulation in specific tissues, thereby influencing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within mast cells, where it exerts its stabilizing effects . This compound may also localize to other cellular compartments involved in the inflammatory response, such as the endoplasmic reticulum and the cytoplasm . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and optimizing its therapeutic use .

Vorbereitungsmethoden

Pemirolast potassium is synthesized through a series of chemical reactions. The preparation involves the reaction of 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-ylamine with sodium azide to form the tetrazole ring . The industrial production method involves the use of pregelatinized starch, lactose, carboxymethyl starch sodium, and magnesium stearate to form this compound potassium tablets .

Analyse Chemischer Reaktionen

Pemirolast undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

Pemirolast gehört zur Klasse der organischen Verbindungen, die als Pyridopyrimidine bekannt sind. Ähnliche Verbindungen umfassen:

Ketotifen: Ein weiterer Mastzellstabilisator zur Behandlung allergischer Erkrankungen.

Cromolyn: Eine Verbindung, die zur Vorbeugung von allergischen Reaktionen durch Stabilisierung von Mastzellen verwendet wird.

Biologische Aktivität

Pemirolast, a mast cell stabilizer, is primarily utilized in the treatment of allergic conditions, particularly allergic conjunctivitis and hay fever. It functions by inhibiting the release of inflammatory mediators such as histamine from mast cells, thereby alleviating symptoms associated with allergic reactions. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.

This compound operates primarily through the following mechanisms:

- Mast Cell Stabilization : By preventing the degranulation of mast cells, this compound inhibits the release of histamine and other inflammatory mediators, which are responsible for allergic symptoms .

- Histamine H1 Receptor Antagonism : this compound binds to histamine H1 receptors, blocking the action of histamine and thus providing relief from symptoms such as itching and redness .

- Calcium Channel Blockade : It also inhibits antigen-stimulated calcium ion influx into mast cells, further preventing mediator release .

Pharmacokinetics

- Absorption : this compound is administered topically as an ophthalmic solution. After administration, approximately 10-15% of the dose is excreted unchanged in urine .

- Half-Life : The half-life of this compound is approximately 4.5 hours when used ophthalmically .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy in managing allergic conjunctivitis. A summary of key studies is presented below:

Table 1: Summary of Clinical Trials on this compound

Case Studies

- Ocular Allergies : In a multicenter phase III trial, this compound potassium 0.1% was found to be effective in preventing ocular itching during allergy seasons. The study demonstrated that patients treated with this compound reported significantly fewer days with ocular itching compared to those receiving placebo .

- In Situ Gel Formulation : A study investigated a novel delivery system using this compound potassium-loaded gellan gum in situ gels for treating allergic conjunctivitis. The results indicated good stability and sustained release properties, along with significant anti-inflammatory effects observed in a mouse model .

- Combination Therapy : Research has shown that when combined with levocabastine, this compound enhances therapeutic outcomes in experimental models of allergic conjunctivitis, suggesting potential benefits from combination therapies .

Safety Profile

This compound is generally well tolerated with a safety profile comparable to placebo. Adverse effects are rare but may include local irritation or discomfort upon administration. Long-term use has not shown significant systemic toxicity or adverse events .

Eigenschaften

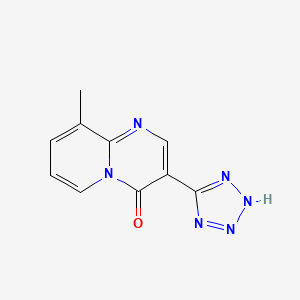

IUPAC Name |

9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIANJWSAHKJQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100299-08-9 (potassium salt) | |

| Record name | Pemirolast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048338 | |

| Record name | Pemirolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pemirolast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1.9X10+4 mg/L at 25 °C /Estimated/, 4.62e-01 g/L | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pemirolast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.3X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pemirolast binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. Pemirolast has also been observed to inhibit antigen-stimulated calcium ion influx into mast cells through the blockage of calcium channels. Pemirolast inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils., To determine whether pemirolast, a new antiallergic drug, inhibits the activation of eosinophils, we investigated the effect of pemirolast on the release of leukotriene C4 (LTC4) and eosinophil cationic protein (ECP) from human eosinophils. Calcium ionophore A23187 caused both LTC4 and ECP release from human eosinophils, whereas PAF and FMLP induced only ECP release from the eosinophils. Pemirolast (10(-6) to 10(-3) M) inhibited A23187-induced LTC4 release from the eosinophils in a dose-dependent fashion with 77% inhibition at 10(-3) M. Pemirolast (10(-5) to 10(-3) M) inhibited A23187-induced ECP release from the eosinophils in a dose-dependent fashion with 42% inhibition at 10(-3) M. Pemirolast (10(-4) and 10(-3) M) also inhibited PAF-induced and FMLP-induced ECP release from the eosinophils. We conclude that pemirolast prevents the activation of human eosinophils to inhibit LTC4 and ECP release. These results suggest that pemirolast might be useful in controlling allergic diseases by inhibiting eosinophil activation. /Pemirolast potassium/, Pemirolast is a mast cell stabilizer and inhibits the release of inflammatory mediators from cells associated with Type I immediate hypersensitivity reactions. The drug has been observed to block antigen-stimulated calcium ion influx into mast cells. Pemirolast also inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils. /Pemirolast potassium/ | |

| Record name | Pemirolast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dimethylformamide | |

CAS No. |

69372-19-6, 100299-08-9 | |

| Record name | Pemirolast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69372-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemirolast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemirolast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemirolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMIROLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C09NV773M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pemirolast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310-311 °C (decomposes) | |

| Record name | PEMIROLAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.